molecular formula C9H14N2S B14392860 5-Methyl-2-(pyrrolidin-1-yl)-6H-1,3-thiazine CAS No. 89996-33-8

5-Methyl-2-(pyrrolidin-1-yl)-6H-1,3-thiazine

Cat. No.: B14392860
CAS No.: 89996-33-8
M. Wt: 182.29 g/mol
InChI Key: XGBITIOENOJYJH-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrrolidin-1-yl)-6H-1,3-thiazine: is a heterocyclic compound that contains a thiazine ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(pyrrolidin-1-yl)-6H-1,3-thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 1-bromo-3-chloropropane to form a thiazine intermediate, which is then reacted with pyrrolidine and methyl iodide to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(pyrrolidin-1-yl)-6H-1,3-thiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazine derivatives.

    Substitution: Alkylated or acylated thiazine derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyrrolidin-1-yl)-6H-1,3-thiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site . The pathways involved can include signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

  • 5-Methyl-2-(pyrrolidin-1-yl)pyridine
  • 2-(Pyrrolidin-1-yl)-6H-1,3-thiazine
  • 5-Methyl-2-(piperidin-1-yl)-6H-1,3-thiazine

Comparison: 5-Methyl-2-(pyrrolidin-1-yl)-6H-1,3-thiazine is unique due to the presence of both a thiazine and a pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Properties

CAS No.

89996-33-8

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

5-methyl-2-pyrrolidin-1-yl-6H-1,3-thiazine

InChI

InChI=1S/C9H14N2S/c1-8-6-10-9(12-7-8)11-4-2-3-5-11/h6H,2-5,7H2,1H3

InChI Key

XGBITIOENOJYJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(SC1)N2CCCC2

Origin of Product

United States

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